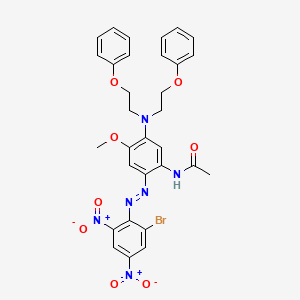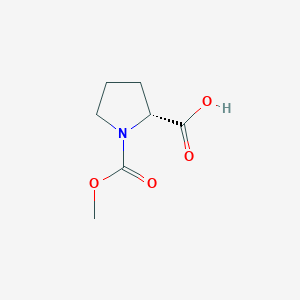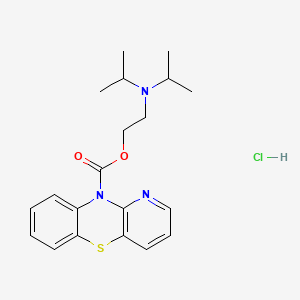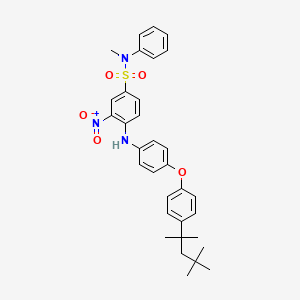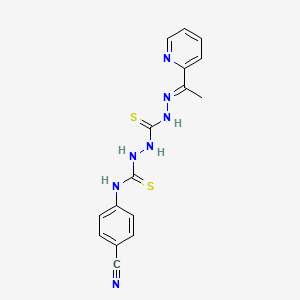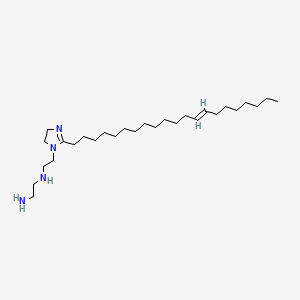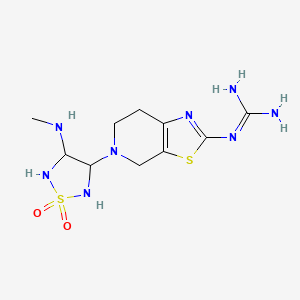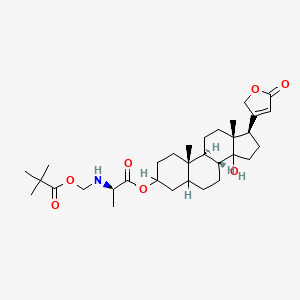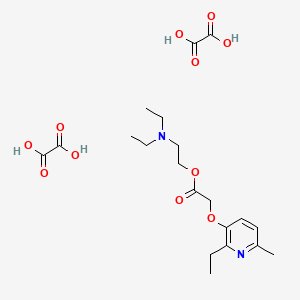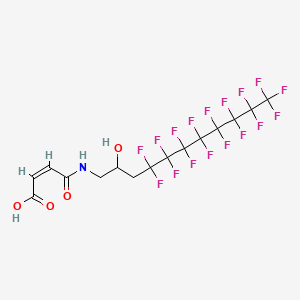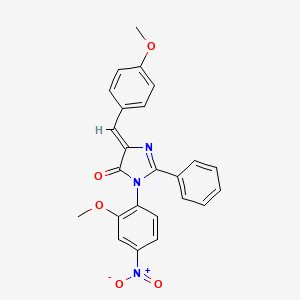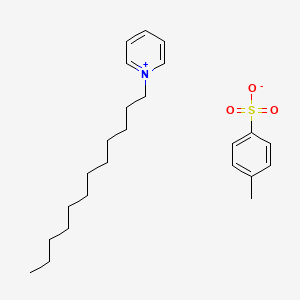
Ethanediamide, N-(6-methyl-2-benzothiazolyl)-N'-2-propenyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethanediamide, N-(6-methyl-2-benzothiazolyl)-N’-2-propenyl- is a complex organic compound known for its unique chemical structure and properties. This compound features a benzothiazole ring, which is a fused bicyclic structure containing both benzene and thiazole rings. The presence of the ethylenediamine and propenyl groups further adds to its complexity and potential reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethanediamide, N-(6-methyl-2-benzothiazolyl)-N’-2-propenyl- typically involves multi-step organic reactions One common method starts with the preparation of the benzothiazole ring, which can be synthesized through the cyclization of o-aminothiophenol with carboxylic acids or their derivatives
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to optimize efficiency and scalability. The use of automated systems for monitoring and controlling reaction parameters is crucial to maintain consistency and quality in the final product.
Chemical Reactions Analysis
Types of Reactions
Ethanediamide, N-(6-methyl-2-benzothiazolyl)-N’-2-propenyl- undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of sulfoxides or sulfones, depending on the oxidizing agent used.
Reduction: Reduction reactions can target the benzothiazole ring or the amide groups, leading to different products.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the benzothiazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens or alkylating agents can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction may produce amines or other reduced derivatives.
Scientific Research Applications
Ethanediamide, N-(6-methyl-2-benzothiazolyl)-N’-2-propenyl- has a wide range of applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and protein binding.
Medicine: Research into its potential therapeutic properties, such as antimicrobial or anticancer activities, is ongoing.
Industry: It is used in the development of new materials, including polymers and coatings, due to its stability and reactivity.
Mechanism of Action
The mechanism by which Ethanediamide, N-(6-methyl-2-benzothiazolyl)-N’-2-propenyl- exerts its effects involves interactions with various molecular targets. The benzothiazole ring can interact with enzymes and proteins, potentially inhibiting or modifying their activity. The ethylenediamine and propenyl groups may also play roles in binding to specific sites on target molecules, influencing the compound’s overall biological activity.
Comparison with Similar Compounds
Similar Compounds
- Ethanediamide, N-methyl-N’-(6-methyl-2-benzothiazolyl)
- Benzenamine, 4-(6-methyl-2-benzothiazolyl)
- 2-(4-Aminophenyl)-6-methylbenzothiazole
Uniqueness
Ethanediamide, N-(6-methyl-2-benzothiazolyl)-N’-2-propenyl- stands out due to its specific combination of functional groups, which confer unique reactivity and potential applications. The presence of both the benzothiazole ring and the propenyl group allows for diverse chemical interactions and makes it a versatile compound in various fields of research.
Properties
CAS No. |
108679-62-5 |
|---|---|
Molecular Formula |
C13H13N3O2S |
Molecular Weight |
275.33 g/mol |
IUPAC Name |
N'-(6-methyl-1,3-benzothiazol-2-yl)-N-prop-2-enyloxamide |
InChI |
InChI=1S/C13H13N3O2S/c1-3-6-14-11(17)12(18)16-13-15-9-5-4-8(2)7-10(9)19-13/h3-5,7H,1,6H2,2H3,(H,14,17)(H,15,16,18) |
InChI Key |
QDJUJBRTFCTMGU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1)N=C(S2)NC(=O)C(=O)NCC=C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


